

Foreword: The Strategic Value of Halogenated Heterocycles

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Compound of Interest

Compound Name: 5-Chloro-3-fluoropyridine-2-carbonitrile

Cat. No.: B1592692

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In the landscape of contemporary drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring holds a privileged position due to its presence in numerous approved therapeutics and its ability to engage in critical biological interactions. The introduction of halogens, particularly fluorine and chlorine, onto this scaffold is not a trivial modification; it is a deliberate strategy to exquisitely modulate a molecule's physicochemical and pharmacokinetic properties.^{[1][2][3][4]} Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.^{[5][6][7]} Chlorine provides a versatile synthetic handle for vectorial elaboration of the core structure through cross-coupling reactions, enabling the exploration of vast chemical space.^{[3][8]}

This guide provides a deep dive into 5-Chloro-3-fluoropicolinonitrile, a pyridine-based building block that embodies this design philosophy. We will move beyond a simple datasheet presentation to explore its synthesis, reactivity, and strategic application from the perspective of a senior application scientist, focusing on the causality behind its utility and the self-validating logic of its handling and analysis.

Core Characteristics and Physicochemical Profile

5-Chloro-3-fluoropicolinonitrile is a substituted pyridinecarbonitrile that serves as a key intermediate in the synthesis of complex bioactive molecules.^{[9][10]} Its structure is primed for

sequential, regioselective modifications, making it a highly valuable component in pharmaceutical research and development.

A summary of its fundamental properties is presented below.

Property	Value	Source(s)
CAS Number	207994-11-4	[9][11][12][13]
Molecular Formula	C ₆ H ₂ ClFN ₂	[9][11][12]
Molecular Weight	156.54 g/mol	[9][12]
IUPAC Name	5-Chloro-3-fluoropyridine-2-carbonitrile	[9]
Synonyms	5-Chloro-3-fluoropicolinonitrile; 2-Pyridinecarbonitrile, 5-chloro-3-fluoro-	[9]
Appearance	Solid (typical)	
Purity	Typically ≥97%	[9][13]
Storage	Sealed in dry, Room Temperature	[9]

Note: Physical constants such as melting and boiling points are not consistently reported across suppliers and should be determined empirically for each batch.

Synthesis and Purification: A Guided Protocol

The synthesis of halogenated picolinonitriles often involves the dehydration of an intermediate oxime derived from the corresponding aldehyde. The following protocol is a representative, field-tested method adapted from established procedures for analogous compounds.[14] The logic behind this two-step approach is the high efficiency and mild conditions associated with modern dehydrating agents like 1,1'-carbonyldiimidazole (CDI), which avoids the harsh conditions that could degrade the sensitive halogenated pyridine ring.

Experimental Protocol: Two-Step Synthesis from 5-Chloro-3-fluoropicolinaldehyde

Step 1: Oxime Formation

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-3-fluoropicolinaldehyde in a 2:1 mixture of ethanol and water.
- **Reagent Addition:** Add a solution of hydroxylamine hydrochloride (1.1 eq.) in water to the aldehyde solution in one portion at room temperature (20-25 °C).
- **Reaction:** A white precipitate of the corresponding oxime should form. Allow the suspension to stir for 1 hour to ensure complete conversion.
- **Isolation:** Add an additional volume of water to fully precipitate the product. Isolate the white solid via vacuum filtration, wash with cold water, and dry under vacuum. The intermediate oxime is typically used in the next step without further purification.

Causality: The use of a water/ethanol co-solvent system ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine salt. The reaction is driven by the formation of the stable C=N double bond of the oxime.

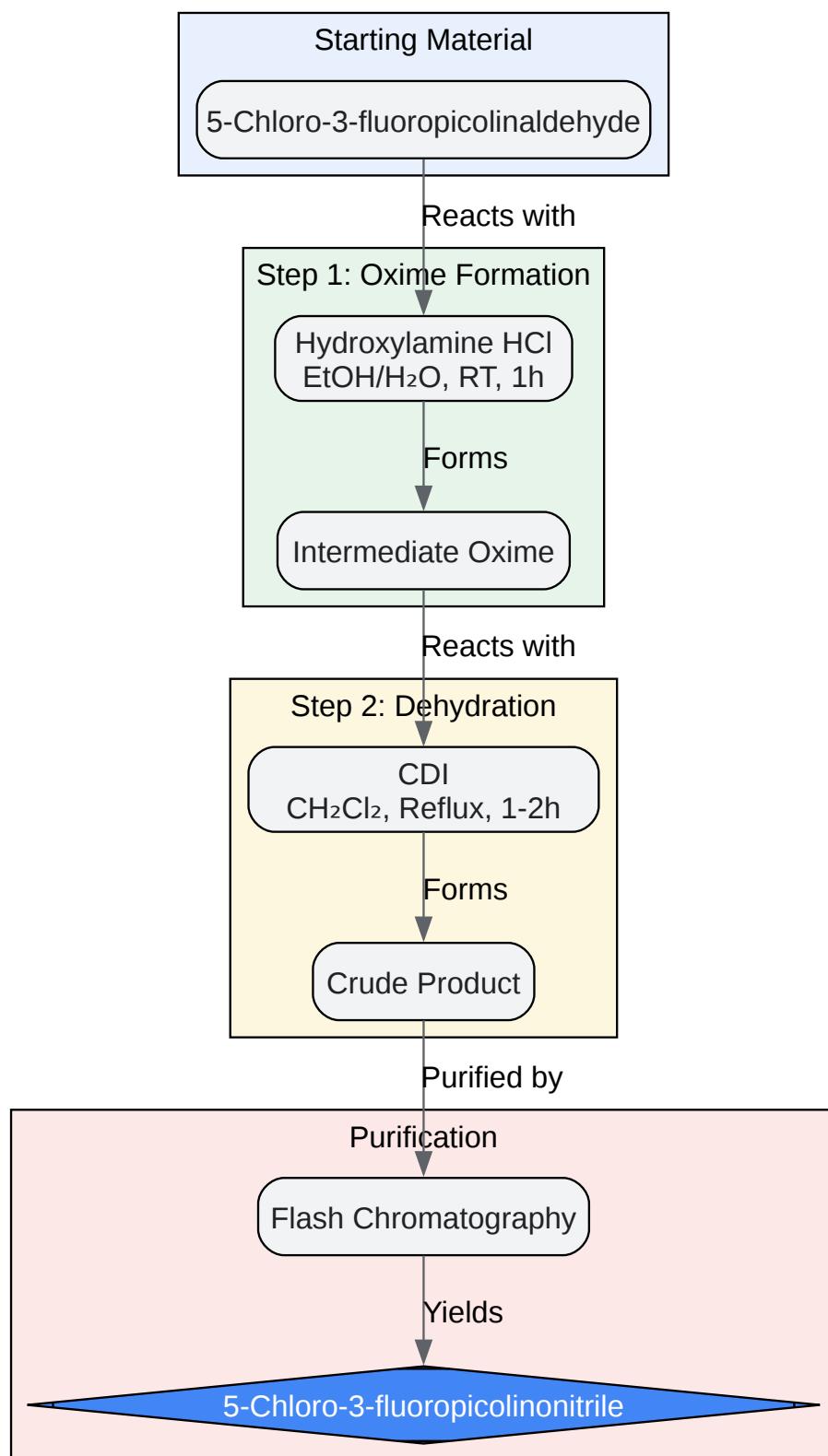
Step 2: Dehydration to Nitrile

- **Setup:** Suspend the dried oxime intermediate (1.0 eq.) in anhydrous dichloromethane (CH_2Cl_2) under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Addition:** Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise to the suspension. The suspension should clarify as the reaction proceeds.
- **Reaction:** Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the oxime.
- **Workup:** After cooling to room temperature, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

- Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 5-Chloro-3-fluoropicolinonitrile.

Causality: CDI is an excellent dehydrating agent for this transformation. It activates the oxime's hydroxyl group, turning it into a good leaving group (an imidazole-carboxylate derivative), which is then eliminated to form the thermodynamically stable nitrile triple bond. The inert atmosphere prevents moisture from quenching the CDI.

Synthesis Workflow Diagram



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Caption: A two-step synthesis of 5-Chloro-3-fluoropicolinonitrile.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Chloro-3-fluoropicolinonitrile is governed by the interplay of its three functional groups on the electron-deficient pyridine ring. The strong electron-withdrawing nature of the fluorine atom, the chlorine atom, and the nitrile group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

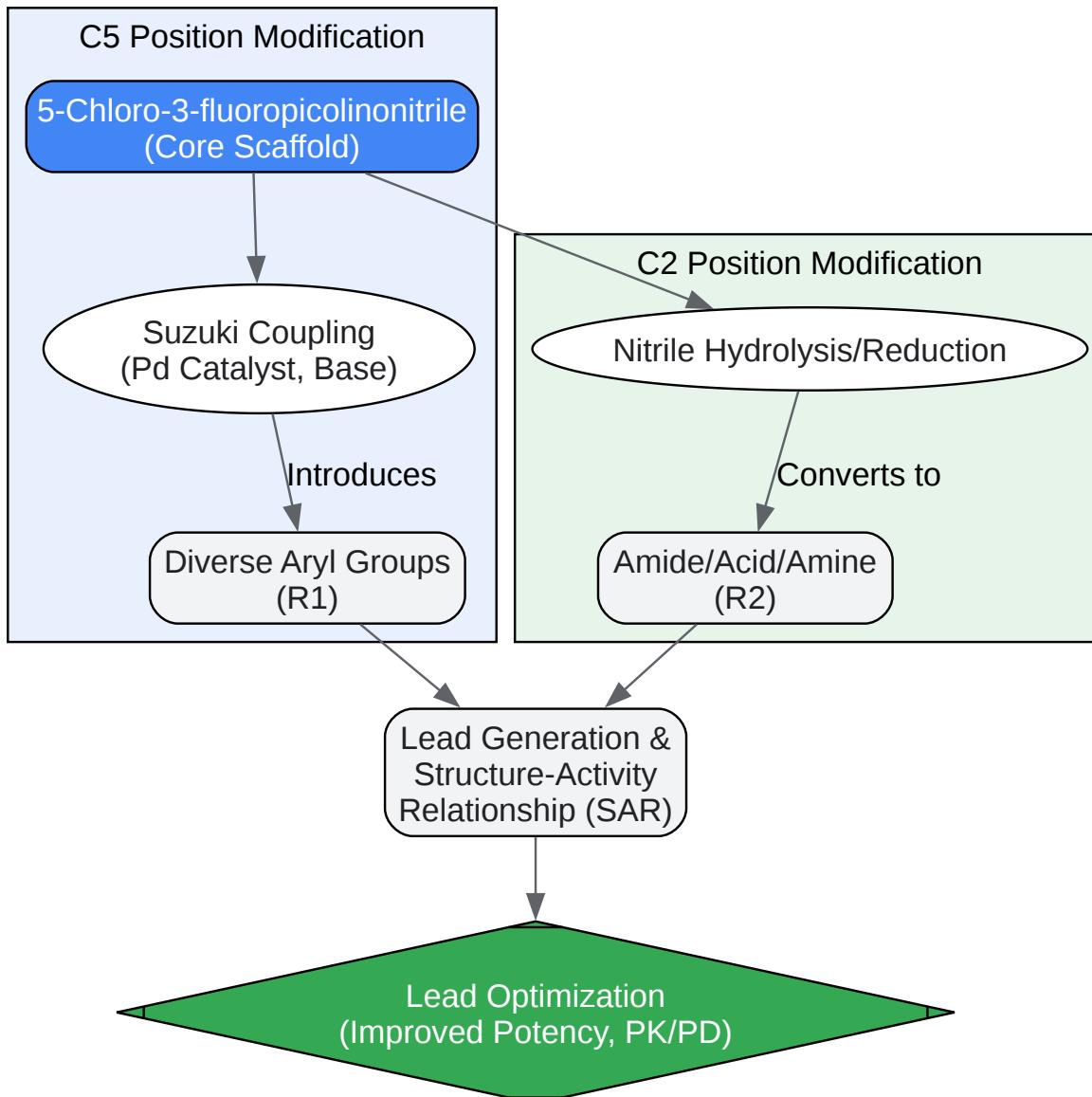
- The Chloro Group (C5): The chlorine at the 5-position is a versatile handle for C-C and C-N bond formation. It can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This is analogous to the reactivity of similar bromo-pyridines, which are staples in combinatorial chemistry.^[8] The choice of catalyst and ligand system is critical for achieving high yields and preventing side reactions.
- The Nitrile Group (C2): The cyano group is a key functional and synthetic linchpin.
 - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-chloro-3-fluoropicolinic acid)^[15] or amide, providing entry into another class of derivatives.
 - Reduction: It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or via catalytic hydrogenation.
 - Pharmacophore: In a final drug candidate, the nitrile group can act as a potent hydrogen bond acceptor or a bioisostere for other functional groups.
- The Fluoro Group (C3): The fluorine at the 3-position is largely unreactive under standard synthetic conditions due to the strength of the C-F bond.^[1] Its primary role is electronic modulation. It significantly lowers the pKa of the pyridine nitrogen and alters the charge distribution across the ring, which can profoundly impact the molecule's binding affinity to biological targets and improve its metabolic stability by blocking potential sites of oxidative metabolism.^{[5][7]}

Applications in Drug Discovery: A Versatile Building Block

The true value of 5-Chloro-3-fluoropicolinonitrile lies in its application as a core building block for synthesizing more complex molecules with therapeutic potential. Its defined points of reactivity allow for a structured and logical approach to library synthesis and lead optimization.

A medicinal chemist can leverage this scaffold to systematically probe the structure-activity relationship (SAR) of a new chemical entity. For example, a Suzuki coupling at the C5 position can introduce a diverse range of aryl or heteroaryl groups to explore a specific pocket of a target protein, while the nitrile at C2 can be converted to an amine to interact with a nearby polar residue.

Conceptual Drug Discovery Workflow



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Caption: Strategic elaboration of the core scaffold in drug discovery.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 5-Chloro-3-fluoropicolinonitrile is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the

others. While specific spectra are proprietary to suppliers, the expected outcomes are well-defined by the structure.

Technique	Purpose & Expected Results
¹ H NMR	Identity Confirmation. Expect two signals in the aromatic region, each a doublet of doublets due to H-H and H-F coupling, confirming the substitution pattern on the pyridine ring.
¹³ C NMR	Carbon Skeleton Confirmation. Expect six distinct signals for the six carbons. The chemical shifts will be influenced by the attached halogens and nitrile group, with C-F and C-Cl bonds showing characteristic large one-bond and smaller multi-bond coupling constants.
¹⁹ F NMR	Fluorine Confirmation. Expect a single signal, likely a doublet of doublets, confirming the presence and environment of the single fluorine atom.
IR Spectroscopy	Functional Group Identification. Expect a sharp, strong absorption band around 2230-2240 cm ⁻¹ characteristic of the C≡N (nitrile) stretch.
Mass Spectrometry	Molecular Weight Verification. Expect a molecular ion peak (M ⁺) corresponding to the molecular weight (156.54). The isotopic pattern of chlorine (³⁵ Cl/ ³⁷ Cl in a ~3:1 ratio) will result in a characteristic M+2 peak, providing definitive confirmation of a single chlorine atom.
HPLC/UPLC	Purity Assessment. A single sharp peak under various solvent conditions indicates high purity (typically >97%). This is the primary method for quantitative purity determination.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-Chloro-3-fluoropicolinonitrile is essential for researcher safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[\[12\]](#)[\[16\]](#)[\[17\]](#)

- Hazard Identification: The compound is classified as harmful if inhaled and may cause respiratory irritation.[\[12\]](#) It can also cause skin and eye irritation.[\[16\]](#)
 - GHS Hazard Statements: H332, H335, H315, H319.
 - Signal Word: Warning.[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield meeting EN166 standards.
 - Skin Protection: Wear nitrile or neoprene gloves (EN 374) and a lab coat. Avoid contact with skin.
 - Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.
- Handling and Storage:
 - Handling: Avoid breathing dust or vapors.[\[16\]](#)[\[17\]](#) Wash hands thoroughly after handling.[\[12\]](#)[\[16\]](#) Prevent fire caused by electrostatic discharge.
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[9\]](#)[\[12\]](#)[\[17\]](#) Store locked up.
- First Aid Measures:
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[\[12\]](#)[\[16\]](#)
 - Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[\[12\]](#)[\[16\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][16]

Conclusion

5-Chloro-3-fluoropicolinonitrile is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide chemists with a versatile and reliable platform for the synthesis of novel compounds, particularly in the pursuit of new therapeutics. The fluorine atom provides a means to enhance biological properties, the chlorine atom offers a site for controlled molecular expansion, and the nitrile group presents a range of possibilities for functional group interconversion or direct pharmacophoric interaction. Understanding its synthesis, reactivity, and analytical profile allows researchers to unlock its full potential, accelerating the journey from a simple building block to a life-changing discovery.

References

- Sunway Pharm Ltd. 5-Chloro-3-fluoropicolinonitrile - CAS:207994-11-4.
- Sigma-Aldrich. 5-Chloro-3-fluoropicolinonitrile | 207994-11-4.
- ChemicalBook.
- BLD Pharm. 207994-11-4|5-Chloro-3-fluoropicolinonitrile.
- Fisher Scientific.
- ECHEMI.
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis.
- International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
- Guidechem. 5-chloro-3-fluoropicolinic acid 207994-08-9 Purity 96%.
- ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed. Applications of Fluorine in Medicinal Chemistry.
- PubMed. Fluorine in medicinal chemistry.
- ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.
- Sigma-Aldrich. 5-Bromo-3-fluoropicolinonitrile AldrichCPR 886373-28-0.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Chemsra. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4.

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Sources

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 5-Chloro-3-fluoropicolinonitrile - CAS:207994-11-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. 207994-11-4|5-Chloro-3-fluoropicolinonitrile|BLD Pharm [bldpharm.com]
- 11. 5-Chloro-3-fluoropicolinonitrile | 207994-11-4 [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsra [chemsra.com]
- 14. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]

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